molecular formula C20H21NO5 B2597486 Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1797137-24-6

Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate

Cat. No. B2597486
CAS RN: 1797137-24-6
M. Wt: 355.39
InChI Key: JEMFUBMBVTZHDY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, including Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .

Scientific Research Applications

Polymer Science

Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate and similar compounds have significant applications in polymer science, specifically in the synthesis of amorphous polymers. A study by Meng et al. (1996) on azo polymers for reversible optical storage highlights the use of related compounds for the creation of polymers with photoinducible birefringence. This capability is crucial for developing high-performance optical storage materials that can be photoinduced and photoerased, demonstrating the compound's role in enhancing polymer functionalities for advanced technological applications. The cooperative motion of polar side groups in amorphous polymers is identified as a key mechanism for achieving additional birefringence, marking a significant advancement in polymer science (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthetic Chemistry

In synthetic chemistry, compounds related to Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate are utilized for constructing complex molecular structures with potential antimicrobial activities. Desai, Shihora, and Moradia (2007) synthesized new quinazolines showing promising antibacterial and antifungal properties, demonstrating the compound's significance in developing novel antimicrobial agents. This synthesis process emphasizes the versatility of such compounds in creating structures with significant biological activities (Desai, Shihora, & Moradia, 2007).

Medicinal Chemistry

El‐Faham et al. (2013) explored the use of OxymaPure/DIC for synthesizing α-ketoamide derivatives related to Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, showcasing its superiority in yield and purity over traditional methods. This research contributes to medicinal chemistry by providing efficient synthesis routes for compounds that can potentially serve as therapeutic agents, underscoring the compound's importance in the development of new medications (El‐Faham, Mohammed Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Liquid Crystalline Materials

Bracon, Guittard, Givenchy, and Géribaldi (2000) synthesized fluorinated monomers, including structures similar to Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, for the production of side chain liquid crystalline polysiloxanes. These materials exhibited smectogen properties, indicating the compound's potential in the development of new materials with specific liquid crystalline behaviors. This research demonstrates the utility of such compounds in designing materials with unique optical and physical properties for advanced applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

properties

IUPAC Name

ethyl 2-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-3-25-20(24)16-6-4-5-7-17(16)21-18(22)13-26-19(23)12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMFUBMBVTZHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate

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